molecular formula C14H23N3O2 B12464001 2-(2-cycloheptylidenehydrazinyl)-N-cyclopentyl-2-oxoacetamide

2-(2-cycloheptylidenehydrazinyl)-N-cyclopentyl-2-oxoacetamide

Katalognummer: B12464001
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: XMXZUPCNZQGCGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)-N-CYCLOPENTYLFORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cycloheptylidenehydrazinecarbonyl group and a cyclopentylformamide group, making it a subject of interest for researchers in chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 1-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)-N-CYCLOPENTYLFORMAMIDE typically involves the reaction of cycloheptylidenehydrazine with cyclopentylformamide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

1-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)-N-CYCLOPENTYLFORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

1-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)-N-CYCLOPENTYLFORMAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)-N-CYCLOPENTYLFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)-N-CYCLOPENTYLFORMAMIDE can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 1-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)-N-CYCLOPENTYLFORMAMIDE lies in its specific combination of cycloheptylidenehydrazinecarbonyl and cyclopentylformamide groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H23N3O2

Molekulargewicht

265.35 g/mol

IUPAC-Name

N'-(cycloheptylideneamino)-N-cyclopentyloxamide

InChI

InChI=1S/C14H23N3O2/c18-13(15-11-7-5-6-8-11)14(19)17-16-12-9-3-1-2-4-10-12/h11H,1-10H2,(H,15,18)(H,17,19)

InChI-Schlüssel

XMXZUPCNZQGCGE-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(=NNC(=O)C(=O)NC2CCCC2)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.